molecular formula C10H6FN5O B1450945 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1031558-09-4

3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B1450945
CAS No.: 1031558-09-4
M. Wt: 231.19 g/mol
InChI Key: OXFYPLFTEIYDCS-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C10H6FN5O and its molecular weight is 231.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . It also promotes apoptosis, or programmed cell death, by activating caspase enzymes . Furthermore, this compound influences cell signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and metabolism . By modulating these pathways, the compound can alter gene expression and cellular metabolism, ultimately affecting cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of retinoblastoma protein (Rb), a key regulator of the cell cycle . Additionally, the compound can inhibit other kinases involved in cell signaling, leading to changes in gene expression and cellular responses . The molecular interactions of this compound with these biomolecules highlight its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The effects may diminish over time due to cellular adaptation mechanisms . These findings underscore the importance of optimizing dosage and treatment duration in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These adverse effects highlight the need for careful dosage optimization to balance therapeutic efficacy and safety . Threshold effects have also been noted, where a minimum effective dose is required to achieve significant biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion via the kidneys . The metabolic pathways of this compound can influence its bioavailability and therapeutic efficacy . Additionally, interactions with other drugs that affect cytochrome P450 activity may alter the metabolism and pharmacokinetics of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . It is also transported by specific membrane transporters, which facilitate its uptake and efflux . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various kinases and signaling proteins . It can also translocate to the nucleus, where it affects gene expression by modulating transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of the compound . Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic use .

Properties

IUPAC Name

3-(4-fluorophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN5O/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFYPLFTEIYDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
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3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 3
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3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 4
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3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 6
3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.